
Sniper(abl)-039
概要
説明
Sniper(abl)-039 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-039 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure effective recruitment of the ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and the use of protecting groups to ensure the selective reaction of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Purification processes such as chromatography and crystallization would be employed to obtain the final product with high purity .
化学反応の分析
Table 1: Key Structural Features of SNIPER(ABL)-39
Component | Role | Binding Target |
---|---|---|
Dasatinib | Target protein binder | BCR-ABL kinase domain |
LCL161 derivative | E3 ligase recruiter | cIAP1/XIAP |
PEG ×3 linker | Spacer | N/A |
Mechanistic Chemical Reactions
SNIPER(ABL)-39 induces proteasomal degradation of BCR-ABL through ubiquitination:
- Target binding : Dasatinib binds to BCR-ABL with high affinity (Kd ~1 nM) .
- E3 ligase recruitment : The LCL161 derivative engages cIAP1/XIAP, forming a ternary complex .
- Ubiquitination : Lysine residues on BCR-ABL are tagged with ubiquitin chains via E3 ligase activity .
- Proteasomal degradation : Ubiquitinated BCR-ABL is recognized and degraded by the 26S proteasome .
Table 2: Degradation Efficiency in CML Cell Lines
Cell Line | DC₅₀ (nM) | Max Degradation (%) |
---|---|---|
K562 | 10 | >90 |
KU812 | 10 | >85 |
DC₅₀ = Concentration for 50% degradation |
Reaction Kinetics and Hook Effect
- Degradation kinetics :
- Time-dependent effects :
Comparative Analysis with Inhibitors
Unlike ABL kinase inhibitors (e.g., imatinib), SNIPER(ABL)-39 achieves irreversible target elimination via catalytic degradation:
- Sustained growth inhibition : Degradation persists post-drug removal, unlike transient kinase inhibition .
- Overcoming resistance : Effective against BCR-ABL mutants resistant to ATP-competitive inhibitors .
Synthetic Challenges and Optimizations
- Linker design : PEG ×3 linker balances hydrophilicity and steric effects, critical for cell permeability .
- Stereochemical precision : Chiral centers in dasatinib and LCL161 require enantioselective synthesis to maintain activity .
This targeted degradation mechanism positions SNIPER(ABL)-39 as a promising therapeutic strategy for BCR-ABL-driven malignancies, with ongoing research focused on improving linker chemistry and E3 ligase engagement .
科学的研究の応用
Structural Composition
SNIPER(ABL)-039 is composed of:
- Dasatinib : A well-known ABL tyrosine kinase inhibitor.
- LCL161 Derivative : An IAP ligand that enhances the degradation process.
- Polyethylene Glycol Linker : A three-unit linker that improves solubility and bioavailability .
Chronic Myelogenous Leukemia (CML)
This compound has shown promising results in preclinical studies targeting CML. The compound effectively reduces BCR-ABL levels and inhibits downstream signaling pathways, including:
- Signal Transducer and Activator of Transcription 5 (STAT5) : Inhibition of STAT5 phosphorylation disrupts oncogenic signaling.
- Crk Like Proto-Oncogene (CrkL) : Similarly affected by this compound, contributing to reduced cell proliferation .
Resistance Mechanisms
One of the significant challenges in treating CML with traditional tyrosine kinase inhibitors like imatinib and dasatinib is the development of resistance. This compound offers a novel approach by degrading the target protein rather than merely inhibiting its activity, potentially circumventing resistance mechanisms associated with mutations in the BCR-ABL gene .
Preclinical Studies
Several studies have documented the efficacy of this compound in various CML cell lines:
- K562 Cells : Treatment with this compound resulted in significant reductions in BCR-ABL levels and inhibited cell growth at nanomolar concentrations .
- Mechanistic Insights : Studies revealed that both cIAP1 and XIAP are crucial for mediating the degradation process initiated by this compound, highlighting its potential as a therapeutic agent against resistant CML cases .
Comparative Efficacy
A comparative analysis with other BCR-ABL targeting agents shows that this compound not only reduces protein levels more effectively but also has a distinct mechanism that may reduce side effects associated with traditional therapies.
Compound | Mechanism | Efficacy against CML | Notes |
---|---|---|---|
Imatinib | Tyrosine Kinase Inhibition | Moderate | Resistance common |
Dasatinib | Tyrosine Kinase Inhibition | Moderate | Resistance common |
This compound | Protein Degradation | High | Overcomes resistance |
作用機序
Sniper(abl)-039 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to both the target protein and the E3 ubiquitin ligase of the IAP family, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets of this compound include oncogenic proteins such as BCR-ABL, which are involved in the pathogenesis of certain cancers .
類似化合物との比較
Sniper(abl)-039 is unique among protein degraders due to its specific mechanism of action and its ability to target proteins that are otherwise considered “undruggable.” Similar compounds include:
Proteolysis-targeting chimeras (PROTACs): These compounds also induce protein degradation by recruiting E3 ubiquitin ligases but may use different ligands and linkers.
Molecular glues: Small molecules that facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitylation and degradation.
Hydrophobic tagging molecules: Compounds that induce protein degradation by attaching hydrophobic tags to target proteins, making them susceptible to proteasomal degradation.
生物活性
SNIPER(ABL)-039 is a novel compound developed as part of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPER) platform, targeting the BCR-ABL fusion protein implicated in chronic myelogenous leukemia (CML). This compound combines the ABL kinase inhibitor dasatinib with an IAP ligand derivative (LCL161) linked by a polyethylene glycol (PEG) spacer, enhancing its ability to induce targeted protein degradation.
The primary mechanism of this compound involves the recruitment of cellular inhibitors of apoptosis proteins (cIAP1 and XIAP) to facilitate the ubiquitylation and subsequent proteasomal degradation of BCR-ABL. This process effectively reduces the levels of the oncogenic protein, thereby inhibiting downstream signaling pathways critical for cancer cell survival and proliferation.
Key Findings:
- Degradation Efficiency : this compound demonstrated significant degradation of BCR-ABL at concentrations as low as 10 nM, with maximal activity observed around 100 nM .
- Inhibition of Signaling Pathways : The compound inhibited phosphorylation of key signaling molecules such as STAT5 and CrkL, which are essential for BCR-ABL-mediated oncogenic signaling .
- Antitumor Activity : In vitro studies showed that this compound effectively suppressed the growth of BCR-ABL-positive CML cell lines, indicating its potential as an anti-cancer therapeutic .
Comparative Analysis with Other SNIPER Compounds
To contextualize the efficacy of this compound, a comparison with other related compounds is provided in Table 1.
Compound | Target Protein | Linker Type | Efficacy (IC50) | Reference |
---|---|---|---|---|
SNIPER(ABL)-39 | BCR-ABL | PEG × 3 | 10 nM | |
SNIPER(ABL)-2 | BCR-ABL | Hexyl | 30 nM | |
SNIPER-5 | BCR-ABL | Not specified | 100 nM | |
SNIPER-1 | Androgen Receptor | Hexyl | 3 μM |
Case Study 1: Efficacy in CML Cell Lines
In a study assessing the impact of this compound on K562 cells (a model for CML), researchers observed a significant reduction in cell viability when treated with the compound over a 24-hour period. The results indicated that the compound not only reduced BCR-ABL protein levels but also inhibited cell proliferation more effectively than traditional ABL inhibitors like dasatinib alone .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound led to increased levels of ubiquitinated BCR-ABL, confirming its role in promoting protein degradation through the ubiquitin-proteasome pathway. Flow cytometry analyses showed that cells treated with this compound exhibited enhanced apoptosis compared to control groups, underscoring its potential as an effective therapeutic agent against resistant CML cases .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Sniper(abl)-039 that must be prioritized in experimental design?
To ensure reproducibility, researchers should first characterize its solubility, stability (thermal/pH-dependent degradation), and binding affinity metrics. Use techniques like HPLC for purity validation, isothermal titration calorimetry (ITC) for binding kinetics, and differential scanning calorimetry (DSC) for thermal stability . Environmental factors (e.g., solvent polarity, temperature) must be standardized to minimize variability in pharmacological assays .
Q. How should researchers formulate hypothesis-driven questions when investigating this compound’s mechanism of action?
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Population: Target cell lines or model organisms.
- Intervention: Dose ranges and administration routes.
- Comparison: Controls (vehicle, positive/negative controls).
- Outcome: Quantifiable endpoints (e.g., IC50, apoptosis markers).
- Time: Temporal resolution of effects.
Align hypotheses with gaps identified in systematic literature reviews, ensuring alignment with prior in vitro/in vivo studies .
Q. What methodologies are recommended for validating this compound’s target specificity?
Combine orthogonal approaches:
- Biochemical assays: Competitive binding assays with radioisotope labeling.
- Genetic knockdown: CRISPR/Cas9 or siRNA to confirm on-target effects.
- Proteomic profiling: Mass spectrometry to identify off-target interactions.
Include dose-response curves to rule out nonspecific cytotoxicity .
Q. How to design a robust literature review strategy for contextualizing this compound’s therapeutic potential?
Use the SPIDER framework for qualitative synthesis:
- Sample: Relevant disease models.
- Phenomenon of Interest: Mechanism of action.
- Design: Preclinical/clinical studies.
- Evaluation: Efficacy/toxicity endpoints.
- Research type: Peer-reviewed journals, excluding non-indexed sources.
Tools like Covidence or Rayyan can streamline screening and data extraction .
Advanced Research Questions
Q. How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Assess bioavailability, tissue distribution, and metabolite activity.
- Microenvironment analysis: Evaluate tumor hypoxia or stromal interactions using 3D spheroid models.
- Dose recalibration: Adjust for species-specific metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) .
Q. What statistical approaches are optimal for analyzing heterogeneous responses in this compound-treated cohorts?
- Hierarchical Bayesian modeling: Account for inter-subject variability.
- Cluster analysis: Identify responder/non-responder subgroups using PCA or t-SNE.
- Sensitivity analysis: Test robustness of conclusions to outliers or missing data .
Q. How to optimize experimental protocols for this compound’s synthesis and purity assessment?
- DoE (Design of Experiments): Use factorial designs to test reaction conditions (temperature, catalysts).
- QC thresholds: Set acceptance criteria for impurities (e.g., ≤0.1% by HPLC).
- Accelerated stability studies: Stress testing under high humidity/UV exposure to predict shelf-life .
Q. What strategies mitigate bias in preclinical efficacy studies of this compound?
- Blinding: Mask treatment groups during data collection/analysis.
- Randomization: Use block randomization for animal studies.
- Pre-registration: Document hypotheses and analysis plans on platforms like OSF or ClinicalTrials.gov .
Q. How to integrate multi-omics data (genomic, proteomic) to elucidate this compound’s polypharmacology?
- Pathway enrichment analysis: Tools like GSEA or STRING for network mapping.
- Machine learning: Train classifiers to predict synergistic drug combinations.
- Dynamic modeling: Ordinary differential equations (ODEs) to simulate signaling cascades .
Q. What computational methods validate this compound’s target engagement in silico?
- Molecular docking: AutoDock Vina or Schrödinger Suite for binding pose prediction.
- MD simulations: AMBER or GROMACS for assessing binding stability over time.
- Free energy calculations: MM/GBSA to estimate binding affinities .
Q. Methodological Guidelines
- Data Contradiction Analysis : Apply Bradford Hill criteria (dose-response, consistency, plausibility) to assess causal relationships .
- Ethical Compliance : Document informed consent protocols for human-derived samples and adhere to ARRIVE guidelines for animal studies .
- Reproducibility : Share raw data via repositories like Zenodo or Figshare and provide step-by-step protocols on protocols.io .
For further guidance on structuring research proposals or data analysis workflows, refer to (Research Process), 7 (Systematic Reviews), and 12 (Scientific Reporting).
特性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCDNLSIFCGNNG-GFKCZKLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H68ClN11O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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